molecular formula C8H5N3 B172539 Imidazo[1,2-a]pyridine-8-carbonitrile CAS No. 136117-70-9

Imidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B172539
CAS No.: 136117-70-9
M. Wt: 143.15 g/mol
InChI Key: MYTKOOVOBCDRPN-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. This compound has garnered significant interest due to its wide range of applications in medicinal chemistry, material science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-8-carbonitrile can be achieved through various synthetic routes. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine-8-carboxylic acid, while reduction reactions may produce imidazo[1,2-a]pyridine-8-methanol .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-8-carbonitrile can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrimidine: This compound has a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.

    Imidazo[1,5-a]pyridine: This compound has a different fusion pattern of the imidazole and pyridine rings.

The uniqueness of this compound lies in its specific structural features and the wide range of applications it offers in different fields of research and industry.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTKOOVOBCDRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287577
Record name Imidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-70-9
Record name Imidazo[1,2-a]pyridine-8-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136117-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-aminonicotinonitrile (1.0 g, 8.39 mmol) in EtOH (10 ml) in a 20 ml sealed vial was added 2-chloroacetaldehyde (1.611 ml, 9.23 mmol) vial was then sealed and heated to 120° C. overnight. Reaction was cooled to RT and quenched with 2N Na2CO3, removed EtOH in vaccuo and extracted with DCM×3. Combined organics and washed with water then brine×2. Dired over sodium sulfate and removed solvent to give title compound as a yellow brown solid (1.2 g, 8.38 mmol, 100% yield) was verified by MS (ES+) C8H5N3 requires: 143 found: 144 [M+H]+
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.611 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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